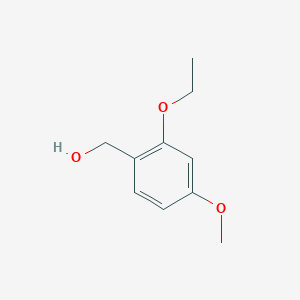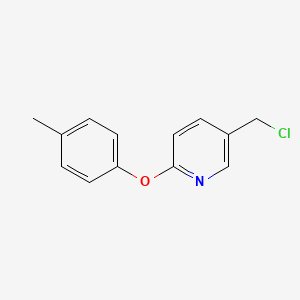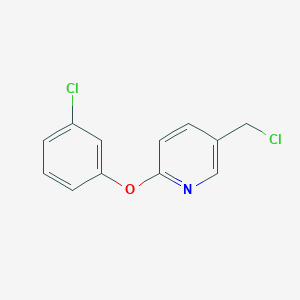
5-Chloromethyl-2-(3-chloro-phenoxy)-pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloromethyl-2-(3-chloro-phenoxy)-pyridine, 95% (5-CM-2-3CP-Pyridine) is an organic compound that belongs to the class of pyridines. It is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in its ring structure. 5-CM-2-3CP-Pyridine is a white crystalline solid with a melting point of 133-134 °C and a boiling point of 250 °C. It is a useful reagent for the synthesis of other compounds and is used in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 5-CM-2-3CP-Pyridine is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of proteins. It is thought to bind to the active site of the enzyme and prevent it from catalyzing the reaction.
Biochemical and Physiological Effects
5-CM-2-3CP-Pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of proteins. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and fatty acids. In addition, 5-CM-2-3CP-Pyridine has been shown to have an anti-inflammatory effect and to reduce the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
5-CM-2-3CP-Pyridine is an effective reagent for the synthesis of other compounds and is widely used in scientific research applications. Its advantages include its high purity, low cost, and ease of synthesis. However, it is limited in its application due to its low stability and its potential to cause irritation to the skin and eyes.
Orientations Futures
Future research on 5-CM-2-3CP-Pyridine should focus on its potential applications in drug development and its mechanism of action. Additionally, research should focus on the development of new synthesis methods that are more efficient and cost-effective. Further research should also focus on the biochemical and physiological effects of the compound and its potential toxicological effects. Finally, research should focus on the development of new methods for the purification and characterization of the compound.
Méthodes De Synthèse
5-CM-2-3CP-Pyridine is synthesized by the reaction of 3-chloro-phenol with pyridine in the presence of a chlorine source such as thionyl chloride. The reaction is carried out in an inert atmosphere at a temperature of 80-90 °C and a pressure of 1-2 bar. The reaction is complete in about 2-3 hours and yields a 95% pure product.
Applications De Recherche Scientifique
5-CM-2-3CP-Pyridine is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis. In addition, 5-CM-2-3CP-Pyridine is used in biochemical and physiological studies to investigate the mechanism of action of various compounds.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-(3-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCWXICYKUESKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

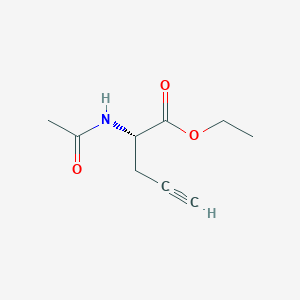
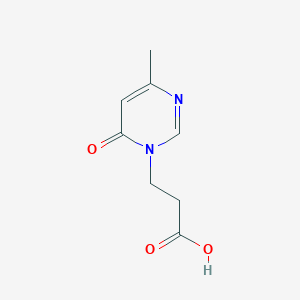

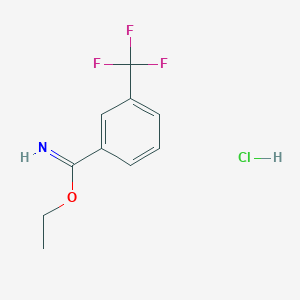
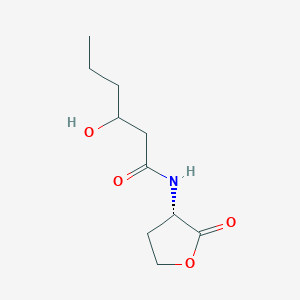

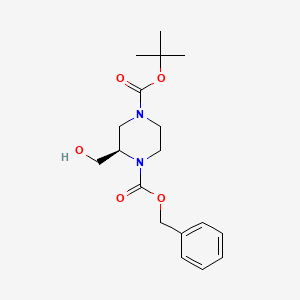
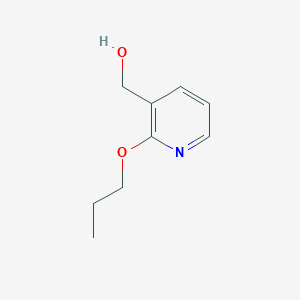
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)
![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)
